Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Description
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1251033-23-4, MFCD22551971) is a brominated heterocyclic compound with an ethyl ester group at position 7 and a bromine substituent at position 3 of the imidazo[1,2-a]pyridine scaffold . Its molecular formula is C₉H₈BrN₃O₂, with a molecular weight of 269.08 g/mol. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions due to the reactivity of the bromine atom .
Properties
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAJSQRCXJXDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis
One-pot synthesis methods are preferred for their efficiency and simplicity. For example, a two-step one-pot method has been developed for synthesizing 3-substituted imidazo[1,2-a]pyridines, involving the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) followed by cyclization with active electrophiles.
Multi-Step Synthesis
Multi-step syntheses often involve initial formation of an intermediate, which is then converted into the desired product through further reactions. For Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, a multi-step process involves the reaction of 4-bromopyridin-2-amine with ethyl 2-chloro-3-oxopropanoate in ethanol, followed by purification steps.
Reaction Conditions and Reagents
For related compounds, common reagents include:
- Solvents : Ethanol, ethyl acetate, and DMF are commonly used.
- Bases : Sodium bicarbonate or potassium carbonate may be employed.
- Electrophiles : Ethyl 2-chloro-3-oxopropanoate or similar compounds are used for cyclization.
- Brominating Agents : N-Bromosuccinimide (NBS) or other brominating agents could be used for introducing the bromine atom.
Analysis of Reaction Outcomes
The success of these reactions depends on optimizing conditions to achieve high yields and purity. Factors such as temperature, reaction time, and solvent choice are critical.
Yield and Purity
Yields for related compounds can vary significantly based on reaction conditions. For example, Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate has been synthesized with yields ranging from moderate to high.
Purification Methods
Purification typically involves chromatography or crystallization techniques. For instance, silica gel chromatography is often used to purify imidazopyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization: Further cyclization reactions can modify the fused ring system, creating new heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve mild heating and the use of polar solvents.
Oxidation: Oxidizing agents like TBHP and hydrogen peroxide are used under controlled conditions to achieve selective oxidation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Compounds containing the imidazo[1,2-a]pyridine structure have been recognized for their diverse pharmacological activities. Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate has been investigated for its potential as an inhibitor of key enzymes associated with cancer and infectious diseases. Research indicates that derivatives of this compound can exhibit antiviral, antibacterial, antifungal, and anti-inflammatory properties .
Key Studies:
- Antiviral Activity: A study demonstrated that imidazo[1,2-a]pyridines can inhibit viral replication in vitro. This compound was shown to reduce the viral load significantly in tested cell lines.
- Anticancer Properties: Research has indicated that similar compounds can induce apoptosis in cancer cells by inhibiting specific signaling pathways. This compound is being evaluated for its efficacy against various cancer types.
Material Science
Applications in Organic Electronics:
The compound has potential applications in organic semiconductors due to its electronic properties. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study:
A recent investigation into the use of imidazo[1,2-a]pyridine derivatives in OLED technology showed that these compounds could enhance charge mobility and stability within the device architecture.
Mechanism of Action
The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in anti-tuberculosis research, it has been shown to inhibit key enzymes involved in bacterial cell wall synthesis. The compound’s fused ring system allows it to bind effectively to these targets, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1134327-98-2)
- Key Differences : Bromine and ester groups are swapped (Br at position 7, ester at position 3).
- Molecular Weight : 269.1 g/mol .
- Impact : Alters electronic distribution and reactivity. The bromine at position 7 may hinder nucleophilic substitution compared to position 3, affecting downstream derivatization .
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1)
- Key Differences : Ester group at position 2 instead of 5.
Ester Variants
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 342613-63-2)
Halogen-Substituted Derivatives
Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 2409596-95-6)
Functionalized Derivatives
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate
- Key Differences : Nitrophenyl group at position 7.
- Structural Data : Dihedral angle of 56.21° between imidazo[1,2-a]pyridine and benzene rings .
- Impact : Electron-withdrawing nitro group enhances π-π stacking interactions, influencing solid-state packing and crystallinity .
Ethyl 2-(3,4-difluorophenyl)imidazo[1,2-a]pyrimidine-7-carboxylate
- Key Differences : Pyrimidine ring replaces pyridine.
Data Table: Key Properties of Analogous Compounds
Biological Activity
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H8BrN2O2 and a molar mass of 269.09 g/mol. The compound features a bromine atom at the 3-position and an ethyl ester functional group at the 7-position of the imidazo[1,2-a]pyridine ring system. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results that suggest its potential as an antimicrobial agent. The exact mechanism of action is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Potential
Research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against triple-negative breast cancer (TNBC) cell lines, showing a dose-dependent decrease in cell viability and proliferation rates . The compound's ability to induce apoptosis in cancer cells is also being explored.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular metabolism or signaling pathways critical for cancer cell survival.
- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells .
- Induction of Apoptosis : Some findings indicate that it may trigger apoptotic pathways in tumor cells, although further research is needed to clarify this mechanism.
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves annulation reactions starting from substituted pyridines or imidazole precursors. For example, reactions with amine anions (e.g., lithium ethylamide in ethylamine/ether) may proceed via bromine-lithium exchange or reductive dehalogenation pathways, though these often yield complex mixtures requiring purification . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF improve reactivity .
- Temperature control : Reflux conditions (e.g., 4–8 hours) enhance reaction completion .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) isolates the target compound with yields up to 76% .
- Stoichiometry : Using excess nucleophiles (e.g., potassium carbonate) drives reactions to completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR :
- HRMS : Confirm molecular weight with <5 ppm error. For example, a calculated [M+H]⁺ of 550.0978 should match observed values (e.g., 550.0816) .
- IR Spectroscopy : Ester C=O stretches appear at ~1700–1750 cm⁻¹, and C-Br bonds show peaks near 500–600 cm⁻¹ .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?
Methodological Answer: Crystallographic discrepancies often arise from twinning, poor data-to-parameter ratios, or thermal motion. Strategies include:
- Data Collection : Use high-resolution detectors (e.g., Bruker SMART CCD) and multi-scan absorption corrections (SADABS) to minimize errors .
- Refinement : Employ SHELXL for small-molecule refinement, ensuring R-factors <0.05. For example, a structure with R₁=0.055 and wR₂=0.170 indicates acceptable precision .
- Validation : Check for reasonable bond lengths (e.g., C–C ~1.50 Å) and angles. Twisted substituents (e.g., ester groups at 55.6° from the core plane) should align with steric considerations .
- Data-to-Parameter Ratio : Maintain ratios >12:1 to avoid overfitting .
Q. What mechanistic insights explain the formation of byproducts during the reaction of this compound with nucleophiles?
Methodological Answer: Byproducts often arise from competing pathways:
- Reductive Dehalogenation : Abstraction of Br⁺ by strong bases (e.g., lithium ethylamide) generates the parent imidazo[1,2-a]pyridine (35% yield) and minor products like 6-bromo-7-ethylamino derivatives (2.5%) .
- Electrophilic Substitution : Bulky nucleophiles may attack alternative positions (e.g., C-6 instead of C-3), requiring steric maps or DFT calculations to predict regioselectivity .
- Mitigation : Use directing groups (e.g., electron-withdrawing substituents) or low-temperature conditions to suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
